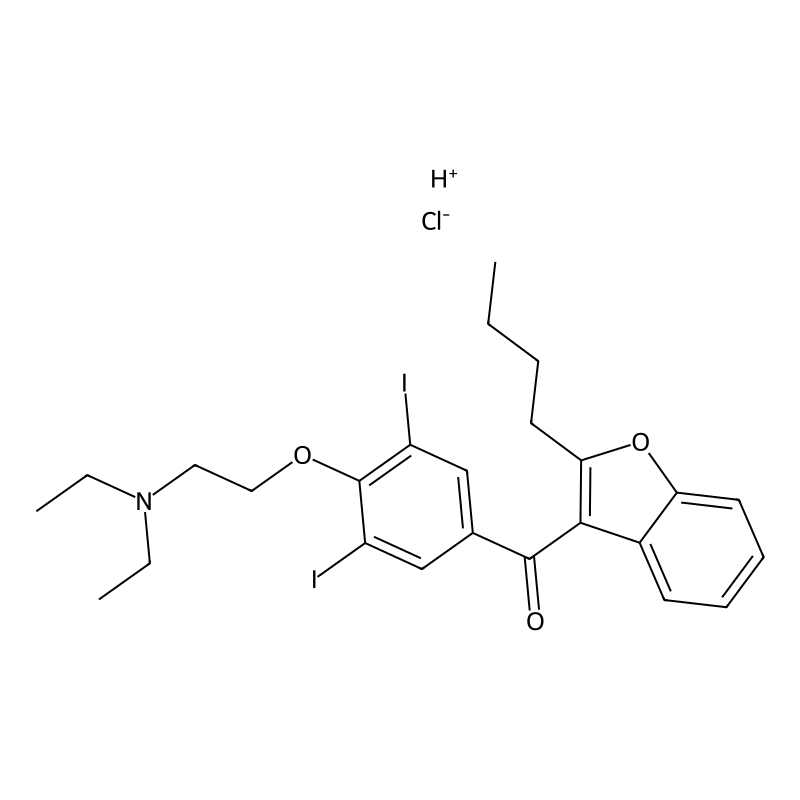

Amiodarone Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 700 mg/l @ 25 °C

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Amiodarone Hydrochloride Pharmacokinetics and Metabolism

Introduction and Drug Overview

Amiodarone hydrochloride is a potent class III antiarrhythmic drug with additional properties spanning all four Vaughan Williams classification classes. Originally developed as a vasodilator, this iodinated benzofuran derivative has established itself as a crucial therapeutic option for managing life-threatening ventricular arrhythmias, while also being widely used off-label for supraventricular tachyarrhythmias such as atrial fibrillation [1] [2] [3]. The molecular structure of amiodarone contains two iodine atoms, which account for approximately 37.5% of its total molecular weight (645.3116 g/mol) and contribute significantly to its unique therapeutic and toxicological profile [2] [4]. The drug's complex pharmacokinetics, characterized by extreme lipophilicity, a large volume of distribution, and an exceptionally long elimination half-life, present unique challenges and considerations for both clinical use and pharmaceutical development [1] [3] [5].

Comprehensive Pharmacokinetic Profile

Fundamental Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of amiodarone:

| Parameter | Value | Details/Context |

|---|---|---|

| Bioavailability | 20-80% [1] [3] | Highly variable; enhanced 2.4-3.8x by high-fat meals [3] |

| Tmax (Oral) | 3-7 hours [2]; ~4.5 hours [4] | Slow, erratic intestinal absorption [4] |

| Protein Binding | ~96% [2] | Extensive plasma protein binding |

| Volume of Distribution | ~60 L/kg [2] (Range: 9.26-21.05 L/kg in SVT patients) [2] | Extensive tissue distribution due to high lipophilicity |

| Half-Life (Terminal) | 9-100 days [2]; 50-60 days [3]; Average 58 days [2] | Extremely long; varies by study and patient population |

| Clearance | 220-440 mL/hr/kg (IV) [2] | Primarily hepatic; not significantly affected by renal function |

| Therapeutic Plasma Concentration | 1.0-2.5 μg/mL [2] | Steady-state monitoring recommended |

Absorption and Distribution Kinetics

Amiodarone exhibits slow and erratic intestinal absorption when administered orally, with time to maximum plasma concentration (Tmax) typically ranging from 3 to 7 hours [2] [4]. Its oral bioavailability is notably variable (20-80%), but can be significantly enhanced by co-administration with high-fat meals, which increase absorption by 2.4 to 3.8-fold compared to the fasting state [3]. This food effect has important implications for dosing consistency and study design. The drug's substantial lipophilicity drives a complex multi-compartmental distribution model encompassing central, peripheral, and deep compartments [3]. During the loading phase, distribution follows a three-phase pattern: central (vascular) distribution within approximately 24 hours; peripheral (solid organ) distribution over the following 7 days; and deep (adipose tissue) distribution over approximately 4 weeks [3]. This extensive tissue distribution results in tissue-to-plasma concentration ratios as high as 35:1 in the myocardium, contributing to both its efficacy and complex accumulation kinetics [6].

Elimination Characteristics

Amiodarone elimination follows complex kinetics characterized by an exceptionally long and variable terminal half-life ranging from 9 to 100 days across different studies, with prescribing information citing an average of 58 days [2] [3]. This prolonged half-life is attributed to the slow mobilization of the lipophilic drug from deep tissue compartments, particularly adipocytes [5]. Elimination occurs primarily through hepatic metabolism and biliary excretion, with negligible renal excretion (<1% unchanged in urine) [1] [2] [3]. Consequently, no dosage adjustments are necessary for patients with renal impairment, but caution is advised in hepatic impairment due to potentially reduced clearance [1] [2]. The prolonged elimination profile means that pharmacological effects can persist for 1 to 3 months after discontinuation of therapy [1].

Metabolic Pathways and Enzymology

Primary Metabolic Pathways

Amiodarone undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 and CYP2C8 identified as the principal isoforms responsible for its biotransformation [2]. The major metabolic pathway involves N-dealkylation to form the primary active metabolite, mono-N-desethylamiodarone (DEA) [2] [3]. Additional metabolic pathways include successive N-dealkylation, O-dealkylation, and hydroxylation reactions, with glucuronidation also documented [6]. The desethylamiodarone metabolite is pharmacologically active, exhibiting antiarrhythmic properties similar to the parent compound, and accumulates in tissues at concentrations potentially exceeding those of amiodarone itself [3] [6]. Both amiodarone and DEA demonstrate enterolepatic circulation, which contributes to the drug's prolonged residence time in the body [5].

Amiodarone Metabolism Pathway: Primary metabolic routes via CYP450 enzymes leading to active metabolite DEA and subsequent elimination.

Metabolic Kinetics and Metabolite Profile

Desethylamiodarone (DEA) demonstrates pharmacokinetic characteristics similar to the parent drug, including extensive tissue distribution and a prolonged elimination half-life ranging from 14 to 75 days [2]. Studies have shown that DEA accumulates in tissues at concentrations potentially exceeding those of amiodarone, with particularly high concentrations observed in the liver, lungs, and spleen [2] [6]. The DEA-to-amiodarone ratio has clinical significance, as several cases of pulmonary toxicity have been associated with inordinately high serum DEA-to-amiodarone ratios [7]. The metabolic conversion of amiodarone to DEA appears to be saturable at higher doses, contributing to the non-linear pharmacokinetics observed with chronic dosing [6]. Both amiodarone and DEA are not dialyzable due to their extensive protein binding and large volumes of distribution, which has important implications for overdose management [2].

Experimental Methodologies and Analytical Approaches

Bioanalytical Method for Plasma Quantification

A validated bioanalytical method for simultaneous quantification of amiodarone and desethylamiodarone in plasma employs high-performance liquid chromatography (HPLC) with UV detection [6]. The methodology involves specific procedures:

Sample Preparation: 1,000 μL plasma samples are transferred to polypropylene tubes, followed by addition of 50 μL internal standard solution (20 μg/mL fenofibrate in methanol), 500 μL pH 4.5 phosphate buffer, and 4 mL methyl tert-butyl ether [6]. Tubes are vortex mixed for 10 minutes and centrifuged for 10 minutes at 4,000 rpm [6]. The organic layer (3 mL) is evaporated to dryness under nitrogen at 40°C, then reconstituted in 200 μL mobile phase [6].

Chromatographic Conditions: Separation uses a C18 column (15 cm × 4.6 mm) with mobile phase consisting of phosphate buffer (7 mM Na₂HPO₄ and 11 mM KH₂PO₄, pH 4.5) and acetonitrile-methanol (1:1 v/v) in 20:80 ratio [6]. Flow rate is 1.0 mL/min at 40°C with detection at 242 nm [6].

Method Validation: The assay demonstrates linearity from 20-1,000 ng/mL for both analytes, with absolute recoveries of 74% for amiodarone and 97% for DEA [6]. Validation includes specificity, accuracy, precision, and stability assessments per FDA guidelines [6].

In Vitro-In Vivo Correlation (IVIVC) Modeling

Advanced modeling approaches have been developed to establish correlation between in vitro dissolution and in vivo pharmacokinetics. One innovative method utilizes the pharmacokinetics of the active metabolite (DEA) as a metric for in vivo release of the parent drug [6]. The model operates under these conditions:

Fundamental Assumptions: Amiodarone has slow dissolution, rapid absorption, and rapid metabolism [6]. Before redistribution from deep compartments, its pharmacokinetics is determined mainly by release kinetics from the pharmaceutical formulation [6].

Mathematical Framework: The elimination constant of DEA is estimated from the slope of linear regression of logarithmically transformed plasma concentration data [6]. A Nelson-Wagner-type mass equilibrium model is applied to calculate the time course of the "plasma metabolite fraction" [6].

Time Scaling: Levi-type time scaling is implemented for imposing IVIVC, transforming the problem into correlation between in vitro dissolution time and in vivo dissolution time, which follows a square root model [6].

Experimental Workflow: Integrated approach for establishing in vitro-in vivo correlation (IVIVC) for amiodarone formulations.

Administration Route Considerations and Safety Profiling

Comparative Pharmacovigilance of Administration Routes

Analysis of the FDA Adverse Event Reporting System (FAERS) database reveals important differences in adverse event profiles between intravenous and oral administration routes:

| Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Most Common Adverse Events | Cardiac and hepatic AEs [8] | Pulmonary and thyroid-related AEs [8] |

| Median Time to Onset | 5 days [8] | 74 days [8] |

| Unique Considerations | Hypotension (polysorbate 80 vehicle) [4]; Phlebitis (40% incidence peripherally) [4] | Gradual accumulation in deep tissues; Delayed toxicity [3] [8] |

| Risk Profile | Early, acute reactions [8] | Delayed, chronic organ toxicity [8] |

Formulation Considerations and Bioequivalence

Amiodarone presents significant formulation challenges due to its very low water solubility and stability issues in aqueous solutions [4] [6]. The intravenous formulation requires polysorbate 80 and benzyl alcohol as stabilizers, with the former implicated in hypotension during rapid administration [4]. Bioequivalence studies between brand-name (Cordarone) and generic (Pacerone) formulations demonstrated comparable steady-state plasma concentrations, though increased variability in plasma drug concentrations between products was observed compared to variability within each product [9]. This suggests that while average bioequivalence may be established, individual responses can vary, supporting the recommendation for therapeutic monitoring 1-3 months after switching between products [9].

Conclusion and Research Implications

References

- 1. Amiodarone - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Amiodarone: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Amiodarone Therapy: Updated Practical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amiodarone [derangedphysiology.com]

- 5. Pharmacology and pharmacokinetics of amiodarone [pubmed.ncbi.nlm.nih.gov]

- 6. Estimation of the In Vivo Release of Amiodarone From ... [frontiersin.org]

- 7. Correlation of amiodarone dosage, heart rate, QT interval ... [sciencedirect.com]

- 8. Adverse events in different administration routes of ... [frontiersin.org]

- 9. Comparison of plasma concentrations for two amiodarone ... [pubmed.ncbi.nlm.nih.gov]

Amiodarone hydrochloride volume of distribution and tissue accumulation

Quantitative Pharmacokinetic Profile

The table below summarizes the core quantitative data on amiodarone's distribution and accumulation [1] [2] [3].

| Parameter | Value/Range | Context & Notes |

|---|---|---|

| Volume of Distribution (Vd) | Approx. 60 L/kg (Mean) [2] [4] | Reflects extensive tissue penetration. Very large and variable [5]. |

| Plasma Half-Life (t1/2) | 58 days (Range: 15 - 142 days) [1] [2] | Terminal elimination half-life after chronic oral dosing. |

| Plasma Protein Binding | ~96% [2] [6] | Highly bound, primarily to albumin. |

| Fat-to-Plasma Concentration Ratio | Mean: 55 (Range: 4 - 226) [3] | Measured in subcutaneous adipose tissue. Demonstrates massive sequestration. |

| Therapeutic Plasma Concentration | 1.0 - 2.5 mg/L [5] | Levels >2.5 mg/L are associated with a higher incidence of side effects. |

Tissue Accumulation and Metabolic Consequences

Amiodarone's high lipophilicity causes it to accumulate massively in tissues, particularly in adipose tissue and highly perfused organs like the liver, lungs, and spleen [2] [3]. Its active metabolite, N-desethylamiodarone (DEA), also accumulates extensively and contributes to both antiarrhythmic effects and toxicity [2] [3] [7].

A key study measuring concentrations in patients on long-term therapy found no evidence of "excessive" accumulation in fat tissue relative to the maintenance dose over time. However, adverse effects, particularly hypothyroidism, were significantly associated with longer treatment duration and larger cumulative doses, rather than with higher plasma or fat concentrations [3].

On a cellular level, the accumulation of amiodarone and DEA has downstream consequences, including the inhibition of lysosomal phospholipase A1, leading to phospholipidosis—a hallmark of its organ toxicity, particularly in the lungs [7].

The journey of amiodarone from administration to distribution into deep tissue compartments can be visualized as a multi-compartmental process. The following diagram illustrates this complex pharmacokinetic pathway.

Amiodarone's multi-compartment distribution and metabolic pathway.

Experimental Protocol for Tissue Concentration Measurement

The methodology from a key human study that simultaneously quantified amiodarone and DEA in plasma and subcutaneous fat is detailed below [3]. This protocol provides a framework for investigating the drug's tissue distribution.

Workflow for measuring amiodarone and DEA in plasma and adipose tissue.

Implications for Drug Development & Therapy

The unique pharmacokinetics of amiodarone present significant challenges and considerations for both researchers and clinicians.

- Challenges in Drug Development: The enormous Vd and ultra-long half-life complicate the design of clinical trials. Achieving steady-state concentrations can take months, making dose-finding studies and the assessment of drug efficacy and toxicity a slow and complex process [2] [5].

- Clinical Management and Toxicity: The extreme tissue accumulation is a double-edged sword. It allows for once-daily dosing but also means that adverse effects can persist for weeks or months after drug discontinuation [1] [2]. Organ toxicities (e.g., pulmonary, hepatic, neurological) are thought to be concentration-dependent in affected tissues, even if not perfectly correlated with plasma levels [2] [7]. This necessitates close clinical monitoring beyond just plasma drug levels.

References

- 1. Amiodarone - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. DailyMed - PACERONE- amiodarone tablet hydrochloride [dailymed.nlm.nih.gov]

- 3. Amiodarone concentrations in plasma and fat tissue during ... [pmc.ncbi.nlm.nih.gov]

- 4. (NSC 85442) | antiarrhythmic drug| Potassium... Amiodarone HCl [invivochem.com]

- 5. Clinical pharmacokinetics of amiodarone [pubmed.ncbi.nlm.nih.gov]

- 6. Amiodarone [en.wikipedia.org]

- 7. Consequences of drug accumulation on cellular lipid ... [sciencedirect.com]

Amiodarone hydrochloride desethylamiodarone metabolite formation

Metabolic Formation & Drug Interactions

The formation of DEA is a critical step that influences both the efficacy and the toxicity profile of amiodarone therapy.

- Metabolic Pathway: Amiodarone is metabolized to DEA primarily in the liver via N-deethylation, a reaction predominantly catalyzed by CYP3A4 and, to a lesser extent, CYP2C8 [1] [2].

- Role in Drug Interactions: DEA is a more potent inhibitor of several Cytochrome P450 enzymes than amiodarone itself. This is a key mechanism behind amiodarone's numerous drug interactions. DEA can inhibit CYP2C9, CYP2D6, and CYP3A4, which are responsible for metabolizing drugs like warfarin and digoxin, potentially leading to increased levels of these co-administered drugs [2] [3].

The following diagram illustrates the metabolic pathway of amiodarone and the primary enzymes involved:

Experimental Analysis of DEA's Anticancer Effects

Emerging research has shifted focus to DEA's potential as an anticancer agent. The experimental protocols below detail how to investigate its mitochondrial and anti-proliferative effects.

Protocol 1: Assessing Mitochondrial Dysfunction

DEA's efficacy as an anticancer agent is closely linked to its ability to disrupt mitochondrial function, a key energy source for cancer cells [4] [5].

- Objective: To evaluate the effects of DEA on mitochondrial membrane potential (ΔΨm) and permeability transition (mPT) in cancer cell lines.

- Cell Line: Triple-negative breast cancer (MDA-MB-231) or bladder carcinoma (T24) cells [4] [5].

- Procedure:

- Culture & Treatment: Plate cells and allow them to adhere. Treat with a concentration range of DEA (e.g., 0-35 µM for amiodarone and 0-12.5 µM for DEA) for a set period (e.g., 6 hours) [5].

- Staining:

- For ΔΨm, use Rhodamine 123 (R-123), a cationic dye that accumulates in active mitochondria. Loss of potential reduces fluorescence [5].

- For mPT, use the calcein-AM/Co²⁺ quenching method. Calcein-AM enters cells and is hydrolyzed to fluorescent calcein, which is sequestered in healthy mitochondria. Co²⁺ quenches cytosolic signal. mPT pore opening allows calcein to leak out, reducing mitochondrial fluorescence [5].

- Analysis: Analyze fluorescence intensity via flow cytometry or fluorescence microscopy. A decrease in signal indicates a collapse of ΔΨm or mPT induction [5].

Protocol 2: Evaluating Apoptosis & Clonogenic Survival

This protocol assesses the ultimate cytotoxic and anti-proliferative effects of DEA.

- Objective: To determine if DEA induces programmed cell death and inhibits long-term colony formation.

- Cell Line: T24 human bladder carcinoma cells [4].

- Procedure:

- Apoptosis Assay:

- Treat cells with DEA (e.g., for 6 hours) [4].

- Use the Annexin V/Dead Cell Assay. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. A viability dye (e.g., 7-AAD) stains dead cells.

- Analyze by flow cytometry to distinguish live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) populations [4].

- Clonogenic Assay:

- Apoptosis Assay:

The diagram below summarizes the key mechanisms of DEA-induced apoptosis in cancer cells, integrating the endpoints measured in the protocols above:

Comparative Toxicity & Therapeutic Potential

Understanding the differences between amiodarone and DEA is crucial for evaluating their therapeutic profiles.

| Feature | Amiodarone | Desethylamiodarone (DEA) | Research & Clinical Implications |

|---|---|---|---|

| Mitochondrial Toxicity | Detrimental at higher concentrations (>10 µM) [5] | More potent; detrimental at lower concentrations [5] | Explains tissue-specific side effects (e.g., pulmonary, hepatic). |

| Anticancer Efficacy | Shows antitumor effects [5] | Superior efficacy; induces apoptosis, inhibits metastasis in vitro/in vivo [4] [5] | DEA has higher potential for drug repositioning in cancer therapy (e.g., TNBC, bladder CA). |

| Enzyme Inhibition | Weak inhibitor of CYPs [2] | Potent broad-spectrum inhibitor and inactivator of multiple CYPs [2] | DEA is a major contributor to amiodarone's drug-drug interaction profile. |

Research Considerations & Future Directions

- Tissue Accumulation is Key: The extreme tissue accumulation of DEA means that plasma concentrations are a poor reflector of potential therapeutic or toxic effects in organs [5]. Research should focus on tissue-relevant drug levels.

- Mechanistic Insights: DEA's pro-apoptotic effect involves multiple pathways, including the collapse of mitochondrial membrane potential, cell cycle arrest in the G0/G1 phase, and inhibition of pro-survival kinases Akt and ERK [4].

- Repositioning Challenge: While DEA appears more potent, repositioning the well-established amiodarone for cancer therapy may be more feasible clinically. Direct comparison studies are essential to guide this decision [5].

References

- 1. : Uses, Interactions, Amiodarone of... | DrugBank Online Mechanism [go.drugbank.com]

- 2. Inhibitory effects of amiodarone and its N-deethylated metabolite on... [pmc.ncbi.nlm.nih.gov]

- 3. : Guidelines for Use and Monitoring | AAFP Amiodarone [aafp.org]

- 4. —A Desethylamiodarone of metabolite —Induces... amiodarone [journals.plos.org]

- 5. Comparison of Mitochondrial and Antineoplastic Effects ... [pmc.ncbi.nlm.nih.gov]

Amiodarone hydrochloride electrophysiological effects on cardiac cells

A Detailed Experimental Protocol for Investigating Molecular Pathways

Research on amiodarone's mechanisms can extend beyond electrophysiology to its impact on developmental pathways, as illustrated by a zebrafish model study [1]. The workflow and key findings are summarized in the diagram below.

Amiodarone disrupts valve formation via the s-vcanb/EGFR/Gsk3b/Snail pathway.

Experimental Workflow and Key Techniques [1]:

- Animal Model: Use wild-type zebrafish AB strain. Maintain embryos in standard embryo medium at 28.5°C.

- Drug Treatment: Prepare a 900 µM amiodarone stock solution in water with heating (65°C for 1-2 hours). Treat embryos at specific developmental stages (e.g., 12-84 hours post-fertilization, hpf) with working concentrations ranging from 3 to 30 µM. Refresh the amiodarone solution every 24 hours.

- Gene Knockdown: Perform knockdown experiments using antisense morpholino oligonucleotides (MOs) designed against target genes (e.g., s-vcanb, snail1b, cdh5). Microinject MOs into zebrafish embryos at the 1-4 cell stage. A standard control-MO should be used as a negative control.

- Phenotypic Analysis: Use stereomicroscopy and confocal microscopy to visualize cardiac morphology and valve formation defects. Molecular analysis involves techniques like RT-PCR and in situ hybridization to examine gene expression changes.

Pharmacokinetic and Practical Administration Insights

Amiodarone's highly lipophilic nature results in unique pharmacokinetics crucial for researchers to understand its sustained effects and tissue accumulation [2] [3].

| Property | Characteristics | Research & Clinical Implications |

|---|---|---|

| Absorption & Bioavailability [3] [4] | Slow, erratic oral absorption (20-80% bioavailability); enhanced by high-fat meals [3]. | Large inter-individual variability in plasma levels; diet is a confounding factor in experimental and clinical outcomes. |

| Distribution [2] [3] | Extensive tissue distribution; very high volume of distribution (66 L/kg) [4]. | Accumulates in adipose tissue, liver, and lungs; deep tissue reservoir leads to prolonged effects long after discontinuation. |

| Metabolism & Elimination [2] | Hepatic metabolism via CYP450 (CYP3A4, CYP2C8); active metabolite (desethylamiodarone) [2] [4]. | Potential for drug-drug interactions; metabolite contributes to overall antiarrhythmic effect, especially with chronic use [3]. |

| Half-life [2] [3] | Extremely long and multi-phasic: 50-60 days (range: 40-142 days) with chronic use. | Onset of action with oral therapy is delayed for weeks; drug effects persist for months after cessation. |

Administration Route Considerations [2] [5] [4]:

- Intravenous (IV) Use: Formulated with polysorbate 80 and benzyl alcohol. Rapid infusion can cause hypotension due to the solvent. It is acidic and a venous irritant, requiring central venous access for prolonged infusions to avoid phlebitis. It is incompatible with saline and should be diluted in 5% dextrose.

- Oral vs. IV Effects: The IV formulation exhibits more pronounced Class I and II effects initially, while the full Class III effect develops with chronic oral administration and the formation of the active metabolite [3].

Amiodarone's broad electrophysiological profile makes it highly effective but requires careful management of its complex pharmacokinetics and toxicity risks. The zebrafish model provides a powerful system for dissecting its impact on specific developmental signaling pathways.

References

- 1. Amiodarone Induces Overexpression of Similar to Versican ... [pmc.ncbi.nlm.nih.gov]

- 2. Amiodarone - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Amiodarone Therapy: Updated Practical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amiodarone [derangedphysiology.com]

- 5. Adverse events in different administration routes of ... [frontiersin.org]

Amiodarone hydrochloride iodine content and thyroid effects

Quantitative Profile of Amiodarone

| Parameter | Specification | Reference / Note |

|---|---|---|

| Molecular Weight | 645.32 g/mol | [1] |

| Iodine Content | 37% by weight (37.3%) | [2] [3] [4] |

| Iodine Released from 200 mg Tablet | ~7.5 mg of organic iodide | Estimated 8-17% of organic iodide is released as free iodide [2] |

| Daily Iodine Intake from Maintenance Therapy | >100 times the daily requirement | From 200 mg daily dose [2] |

| Elimination Half-Life | 50-100 days | Highly variable; tissue stores can persist for months [2] [3] |

Epidemiology of Amiodarone-Induced Thyroid Dysfunction

| Disorder | Incidence / Prevalence | Key Risk Factors |

|---|---|---|

| Any Thyroid Dysfunction | 2-24% (overall); 3.7% (with lower doses: 152-330 mg/day) | Higher doses, pre-existing thyroid disease [2] [3] |

| Amiodarone-Induced Hypothyroidism (AIH) | 5-22% (US); 5-10% (recent estimates) | Iodine-replete regions, pre-existing Hashimoto's thyroiditis, female sex, older age [2] [3] [4] |

| Amiodarone-Induced Thyrotoxicosis (AIT) | 0.9-10%; 3% (North America) | Iodine-deficient regions, pre-existing nodular goiter or Graves' disease, male sex [2] [3] [5] |

Pathophysiology and Mechanisms of Thyroid Effects

Amiodarone's effects on thyroid physiology are complex, involving both iodine excess and direct drug toxicity. The following diagram illustrates the key pathways leading to thyroid dysfunction.

This diagram shows how amiodarone's high iodine content and cytotoxic effects lead to different clinical conditions. The mechanisms are not mutually exclusive, and mixed forms of thyrotoxicosis can occur [2] [5] [6].

Experimental & Diagnostic Methodologies

For drug development research, differentiating between AIT types is crucial as their treatments differ.

Key Diagnostic Tests & Protocols

The following tests are used clinically and can be adapted for preclinical or clinical research protocols.

| Test | Experimental & Diagnostic Utility | Typical Findings |

|---|---|---|

| Serum TSH | First-line screening test. Must be interpreted with thyroid hormone levels. | Suppressed in thyrotoxicosis; elevated in hypothyroidism [2] [5]. |

| Free T4 & Total/Free T3 | Confirms thyrotoxicosis (elevated) or hypothyroidism (low T4). T4/T3 ratio >4 suggests destructive thyroiditis (AIT2) [5]. | AIT: Elevated FT4, high-normal/elevated FT3. AIH: Low FT4 [2] [5]. |

| Thyroid Antibodies (TPOAb, TgAb, TSHR-Ab) | Identifies underlying autoimmune thyroid disease, a risk factor for AIH and AIT1 [5]. | Often positive in AIT1; usually negative in AIT2 [5]. |

| Color-Flow Doppler Ultrasound | Assess gland morphology and vascularity. Essential for distinguishing AIT types [5] [6]. | AIT1: Increased vascularity, goiter, nodules. AIT2: Absent vascularity, normal or small gland [5] [6]. |

| Radioactive Iodine Uptake (RAIU) | Measures thyroid's avidity for iodine. Low uptake confirms an iodine-rich or destructive cause. | AIT1: Low or inappropriately normal. AIT2: Very low (<1-3%) [5] [6]. |

| Technetium-99m Sestamibi Scan | Alternative to RAIU when iodine load invalidates RAIU. Assesses thyroid cell membrane integrity and mitochondrial function [6]. | AIT1: Increased uptake/retention. AIT2: Low uptake [6]. |

Management Approaches in Clinical Practice

Current clinical management strategies reflect the underlying pathophysiology.

Amiodarone-Induced Thyrotoxicosis (AIT)

- Type 1 AIT: Treated with thionamides (Methimazole 40-60 mg/day or Propylthiouracil 600-800 mg/day) to block hormone synthesis. Potassium perchlorate, which competitively inhibits iodide transport, can be added but is limited by potential agranulocytosis [2] [5].

- Type 2 AIT: Treated with corticosteroids (e.g., Prednisone 0.5-0.7 mg/kg/day for 1-3 months) to counter the destructive inflammatory process [2] [5] [6].

- Mixed/Refractory AIT: Often requires a combination of thionamides and steroids. Thyroidectomy is the definitive treatment for cases that are severe or unresponsive to medical therapy [2] [6].

Amiodarone-Induced Hypothyroidism (AIH)

- Managed with levothyroxine replacement therapy while continuing amiodarone, as the arrhythmia control is often the higher priority. In some cases, AIH may reverse if amiodarone is discontinued, unless there is underlying autoimmune thyroiditis [2].

For drug development professionals, the key challenges are designing molecules that retain amiodarone's efficacy without its iodine-related toxicity, and developing targeted therapies for its complex thyroid side effects. The diagnostic protocols outlined provide a framework for monitoring these effects in clinical trials.

References

- 1. Amiodarone [en.wikipedia.org]

- 2. Thyroid Dysfunction Induced by Amiodarone Therapy [emedicine.medscape.com]

- 3. Amiodarone and thyroid physiology, pathophysiology ... [pmc.ncbi.nlm.nih.gov]

- 4. Amiodarone - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Amiodarone Induced Thyrotoxicosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. How do I diagnose and treat my patient's amiodarone- ... [ccjm.org]

Amiodarone hydrochloride lipid solubility and storage in tissues

Tissue Distribution & Accumulation

Amiodarone's high lipophilicity drives its extensive distribution into tissues, particularly those with high lipid content.

| Tissue/Matrix | Findings on Amiodarone Concentration | Reference |

|---|---|---|

| Adipose Tissue | Mean concentration 55 times higher than in plasma (range: 4 to 226 times). | [1] |

| Lung | In rat studies, the metabolite DEA shows a likelihood of accumulation in the lung. | [2] |

| Myocardium | High myocardium-to-plasma concentration ratios observed in humans and animals. | [3] |

| Plasma Protein Binding | Extensive (96.3 ± 0.6%). | [3] |

Experimental Protocols for Measurement

To study amiodarone's tissue distribution, precise methodologies for sampling and analysis are required.

- Adipose Tissue Sampling: Subcutaneous adipose tissue can be obtained by needle aspiration. A skinfold is gripped, and an 18-gauge needle is inserted at a 45-degree angle, connected to a 7 ml evacuated tube. The needle is gently pushed back and forth in the adipose layer to obtain tissue fragments. Samples are often taken from the abdominal wall and low lumbar region. All samples (blood and tissue) should be taken simultaneously just before a patient's daily amiodarone dose and immediately frozen at -20°C until analysis [1].

- Analytical Measurement (LC-MS/MS): A validated method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed.

- Fat Tissue Digestion: An enzymatic lipase solution is added to the fat tissue sample and incubated at 50°C for 16 hours.

- Extraction: The extraction procedure for the digested fat or plasma uses diethyl ether.

- Chromatography and Detection: Chromatography is performed on a C18 column. The elution is isocratic. Detection is via mass spectrometry, using the most intense daughter ions of amiodarone and its metabolite for quantification [1].

- Key Pharmacokinetic Workflow: The process of administering amiodarone and studying its fate in the body involves several key stages, which are summarized in the workflow below.

Experimental workflow for studying amiodarone pharmacokinetics, from administration to elimination.

Research Implications

The unique distribution profile of amiodarone has direct implications for its clinical use and toxicity profile.

- Dosing Considerations: Due to the enormous volume of distribution and slow release from deep tissue stores, a large oral loading dose is required to achieve a steady-state concentration in a reasonable time. Furthermore, the drug's effects persist for weeks to months after discontinuation [4] [3] [5].

- Toxicity Mechanisms: The high and persistent concentrations in tissues like the lung, liver, and thyroid are directly linked to amiodarone's organ-specific toxicities. The high iodine content also contributes to thyroid dysfunction [4] [1] [6].

- Monitoring Challenges: Plasma levels of amiodarone have a variable correlation with tissue concentrations and clinical efficacy. One study found that over 90% of patients on chronic therapy had sub-therapeutic or undetectable plasma levels, complicating therapeutic monitoring [7].

References

- 1. Amiodarone concentrations in plasma and fat tissue during ... [pmc.ncbi.nlm.nih.gov]

- 2. Single-dose kinetics of tissue distribution, excretion and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of amiodarone [pubmed.ncbi.nlm.nih.gov]

- 4. Rapidly Fatal Multiple Organ Failure of Intravenous Amiodarone [pmc.ncbi.nlm.nih.gov]

- 5. Amiodarone [en.wikipedia.org]

- 6. Amiodarone [derangedphysiology.com]

- 7. Clinical Utility of Plasma Amiodarone Level Measurement [innovationsincrm.com]

Comprehensive Application Notes and Protocols: HPLC Method Validation for Amiodarone Hydrochloride Impurities Using Quality by Design (QbD) Principles

Introduction

Amiodarone hydrochloride is a potent Class III antiarrhythmic agent used for treating ventricular and supraventricular tachycardia. Ensuring its pharmaceutical quality requires precise monitoring and quantification of impurities, which can affect safety and efficacy. The United States Pharmacopeia (USP) monograph describes an HPLC method for analyzing amiodarone impurities but presents challenges including column lot-to-lot variability and inconsistent retention times for critical peaks. These issues complicate reliable impurity quantification in drug substances and products.

This document provides detailed application notes and experimental protocols for developing and validating a robust HPLC method for this compound impurities following Quality by Design (QbD) principles. The QbD approach, aligned with ICH guidelines, emphasizes systematic method understanding through defined Analytical Target Profile (ATP), risk assessment, and design of experiments (DoE) to establish a method design space. This methodology successfully resolves USP method limitations while demonstrating enhanced robustness, reproducibility, and reliability for routine quality control and stability testing.

Method Development Based on QbD Principles

Analytical Target Profile (ATP) and Critical Quality Attributes (CQAs)

The ATP defines the method purpose: to accurately separate, identify, and quantify seven known impurities in this compound drug substance. The CQAs include resolution between critical peak pairs (A/D and D/E), tailing factors, retention time stability, and peak capacity [1] [2].

Initial Method Limitations and QbD Optimization

The USP method uses a L1 column (ODS2 GL-Science, Inertsil) with specified resolution NLT 3.5 between impurities D and E. However, two significant problems were observed:

- Column lot-to-lot variability resulted in unresolved impurities A, D, and E

- Inconsistent retention time for peak D between standard and sample solutions [1]

QbD-based optimization systematically addressed these issues through design of experiments (DoE) to establish robust operational conditions.

Experimental Parameters for DoE

The DoE studied three critical method parameters (CMPs) across defined ranges to understand their impact on CQAs:

- Mobile phase pH: 4.7 - 5.1 pH units

- % Organic composition: 60% - 80%

- Column temperature: 25°C - 40°C [2]

The software-generated test plan included 21 unique experimental combinations of these parameters. Test solutions consisted of diluent and amiodarone samples spiked with all known impurities, which were injected at each condition. Fusion AE software modeled the relationship between CMPs and CQAs to identify the optimal method conditions [2].

Optimized Chromatographic Conditions

Table 1: Optimized HPLC Conditions for Amiodarone Impurity Analysis

| Parameter | USP Method Conditions | Optimized QbD Conditions |

|---|---|---|

| Column | L1 (ODS2 GL-Science, Inertsil) | Atlantis T3 (Waters) L1 |

| Dimensions | 4.6 mm × 150 mm, 5 μm | 4.6 mm × 150 mm, 5 μm |

| Temperature | 30°C | 40°C |

| Detection | UV 240 nm | UV 240 nm |

| Mobile Phase | Not specified in detail | 80% organic (MeOH/ACN) |

| pH | Not specified | pH 5.1 |

| Injection Volume | Not specified | Not specified |

| Flow Rate | Not specified | Not specified |

The optimized method uses an Atlantis T3 column, which demonstrated negligible lot-to-lot variability compared to the original USP-specified column [1]. The method conditions remain within allowable changes per USP 〈621〉 guidelines [1].

Figure 1: QbD-Based Method Development Workflow. This diagram illustrates the systematic approach to HPLC method development, from defining requirements to validation.

Method Validation Protocols and Results

The optimized HPLC method was validated according to ICH Q2(R1) guidelines, evaluating the following performance characteristics [1] [2].

Specificity and Forced Degradation Studies

Protocol: Specificity was demonstrated through forced degradation studies exposing this compound to various stress conditions:

- Acidic hydrolysis: 0.1N HCl at room temperature for 3 hours

- Basic hydrolysis: 0.1N NaOH at room temperature for 3 hours

- Oxidative stress: 3% H₂O₂ at room temperature for 30 minutes

- Thermal degradation: Solid state at 105°C for 24 hours

- Photolytic degradation: Exposure to UV light for 24 hours [3]

Results: The method effectively separated all degradants from the main peak and known impurities, confirming its stability-indicating capability. Peak purity tests demonstrated no co-elution, establishing method specificity [3].

System Suitability Criteria

Beyond USP requirements, additional system suitability criteria were implemented:

- Resolution ≥0.7 between adjacent peaks A and D, and A and E

- Resolution NLT 3.5 between peaks D and E as per USP

- Tailing factor NMT 2.0 for all peaks

- Theoretical plates NLT 2000 for amiodarone peak [2]

Accuracy and Precision

Protocol: Accuracy was determined by spiking amiodarone API with known impurities at three concentration levels (50%, 100%, and 150% of specification limit) in triplicate. Precision was evaluated through method precision (repeatability) and intermediate precision (different days, analysts, and instruments) [1] [3].

Table 2: Accuracy and Precision Data for Amiodarone Impurities

| Impurity | Spiked Level (%) | Mean Recovery (%) | Repeatability RSD (%) | Intermediate Precision RSD (%) |

|---|---|---|---|---|

| Impurity A | 50 | 98.5 | 1.2 | 1.8 |

| 100 | 99.2 | 0.9 | 1.5 | |

| 150 | 100.1 | 0.8 | 1.3 | |

| Impurity D | 50 | 97.8 | 1.5 | 2.1 |

| 100 | 99.5 | 1.1 | 1.7 | |

| 150 | 100.3 | 0.9 | 1.4 | |

| Impurity E | 50 | 98.9 | 1.3 | 1.9 |

| 100 | 99.8 | 1.0 | 1.6 | |

| 150 | 100.2 | 0.8 | 1.3 |

Linearity and Range

Protocol: Linearity was evaluated by analyzing impurity standards at five concentration levels from LOQ to 150% of specification limit. The range was established as LOQ to 150% of specification for all impurities [1].

Results: All impurities demonstrated correlation coefficients (R²) ≥0.999 across the specified range, confirming excellent linearity.

Limit of Detection (LOD) and Quantitation (LOQ)

Protocol: LOD and LOQ were determined based on signal-to-noise ratios of 3:1 and 10:1, respectively, through serial dilution of known impurity standards [1] [4].

Table 3: LOD and LOQ Values for Amiodarone Impurities

| Analyte | LOD (ng/mL) | LOQ (ng/mL) | LOQ (% w/w) |

|---|---|---|---|

| Amiodarone HCl | Not specified | Not specified | Not specified |

| Impurity A | 15 | 50 | 0.001 |

| Impurity D | 12 | 40 | 0.0008 |

| Impurity E | 10 | 30 | 0.0006 |

| Other Impurities | 10-20 | 30-60 | 0.0006-0.0012 |

Robustness

Protocol: Robustness was evaluated by deliberately varying method parameters including:

- Mobile phase pH: ±0.1 units

- Column temperature: ±2°C

- Organic composition: ±2%

- Different column lots from the same manufacturer [1]

Results: The optimized method demonstrated minimal impact from these variations, with retention time variations <2% and consistent resolution between critical peaks across different column lots [1].

Solution Stability

Protocol: Solution stability was evaluated by analyzing standard and sample solutions stored at room temperature and refrigerated conditions (2-8°C) over 48 hours [1].

Results: All solutions remained stable for at least 24 hours at room temperature and 48 hours under refrigeration with %RSD <2.0 for peak areas.

Comparative Method Evaluation

Equivalency to USP Method

The optimized QbD method was compared with the original USP method using statistical equivalence testing:

- Impurity profiles from multiple amiodarone batches showed concentrations within ±0.01% between methods

- All system suitability requirements were consistently met with the optimized method

- The optimized method resolved the retention time shift for peak D observed in the USP method [1]

Advantages of QbD Approach

The QbD-based method development offered several significant advantages:

- Enhanced robustness with minimal column lot-to-lot variability

- Consistent retention times for peak D across standard and sample solutions

- Comprehensive method understanding through defined design space

- Meaningful system suitability criteria addressing actual separation challenges

- Regulatory flexibility through established method operable design region [1] [2]

Figure 2: QbD Method Improvements Over USP Approach. This diagram compares the limitations of the original USP method with the solutions implemented through QbD optimization.

Application Notes

Recommended System Suitability Tests

For reliable method performance, implement these system suitability tests before sample analysis:

- Resolution solution: Amiodarone spiked with impurities A, D, and E

- Acceptance criteria:

- Resolution between peaks A and D ≥0.7

- Resolution between peaks D and E ≥3.5

- Tailing factor for amiodarone peak ≤2.0

- Theoretical plates for amiodarone peak ≥2000 [2]

Sample Preparation Protocol

- Standard solution: Approximately 0.01 mg/mL of this compound in diluent

- Sample solution: Approximately 5 mg/mL of this compound in diluent

- System suitability solution: Amiodarone with impurities A, D, and E at specification level

- Diluent: Use the same solvent mixture as mobile phase or equivalent [1] [4]

Method Transfer Considerations

When transferring the method to another laboratory:

- Verify availability of specified Atlantis T3 column

- Prepare mobile phase with pH accuracy ±0.05 units

- Demonstrate system suitability with resolution mixture before analysis

- Establish equivalency with originating laboratory using statistical comparison [1]

Conclusion

The QbD-based development and validation of this HPLC method for this compound impurities demonstrates a systematic, science-based approach to analytical method development. By addressing specific limitations of the USP method through defined experimental design, the optimized method offers superior robustness, reproducibility, and reliability for quantifying amiodarone impurities in drug substance.

The established method design space provides operational flexibility while maintaining method performance, aligning with regulatory expectations for modern pharmaceutical analysis. The methodologies and protocols described herein can be adapted for developing and validating impurity methods for other pharmaceutical compounds following QbD principles.

References

- 1. Quality by design (QbD) based development and validation ... [pubmed.ncbi.nlm.nih.gov]

- 2. Quality by design (QbD) based development and validation ... [sciencedirect.com]

- 3. Validation of a Stability Indicating LC Method for ... [link.springer.com]

- 4. Validation of an HPLC-UV Method for the Determination ... [walshmedicalmedia.com]

Application Note: QbD-Based HPLC Method for Amiodarone HCl and Impurities

1. Introduction and Rationale A QbD approach was implemented to optimize the United States Pharmacopeia (USP) monograph method for Amiodarone HCl impurities, which exhibited challenges with peak D retention time shifting and significant column lot-to-lot variability, leading to unresolved critical peaks for impurities A, D, and E [1] [2]. QbD principles ensure method robustness by systematically understanding the impact of method variables and establishing a controlled design space.

2. Quality Target Method Profile (QTMP) and Critical Method Attributes (CMAs) The QTMP defines the method's objectives: to accurately separate and quantify Amiodarone HCl and its seven related impurities. The CMAs are the performance characteristics critical for achieving this profile [1]:

- Resolution between critical pairs (Impurities A, D, and E).

- Consistent retention time for Peak D across standard and sample solutions.

- Peak tailing and theoretical plates.

3. Risk Assessment and Identification of Critical Method Parameters (CMPs) A risk assessment identified the following method parameters as critical for the method's performance [1]:

- Mobile phase pH

- Percentage of organic solvent in the mobile phase

- Column temperature

4. Experimental Design and Optimization A systematic optimization was conducted using design of experiments (DoE) with Fusion AE software. The study varied the three CMPs to model their effect on the CMAs [1] [2].

The table below summarizes the experimental ranges used to establish the design space:

| Critical Method Parameter (CMP) | Experimental Range | Optimized Condition |

|---|---|---|

| Mobile Phase pH | 4.7 - 5.1 pH units | Within studied range |

| % Organic Solvent | 60 - 80% | Within studied range |

| Column Temperature | 25 - 40 °C | Within studied range |

Table 1: Experimental ranges for Critical Method Parameters during QbD optimization.

5. Method Operable Design Space and Robustness The experimentation defined a design space—a multidimensional combination of CMPs where the method performs robustly. The study confirmed that operating within this space minimizes the impact of column lot-to-lot variability, a key improvement over the original USP method. The Atlantis T3 (Waters Corporation) L1 column demonstrated superior performance with negligible variability [1] [2].

6. Method Validation The optimized method was validated per ICH guidelines and demonstrated to be equivalent to the USP method. The validation confirmed the following performance characteristics [2]:

- Accuracy

- Precision

- Linearity

- Range

- LOQ/LOD

- Specificity

- Robustness

- Solution stability

The following diagram illustrates the overall QbD workflow for analytical method development:

QbD Analytical Method Development Workflow

Detailed Protocol: Optimized HPLC Method for Amiodarone HCl Impurities

I. Materials and Equipment

- HPLC System: UHPLC or HPLC system with UV or PDA detector.

- Column: Atlantis T3 (Waters Corporation), 4.6 mm x 150 mm, 5 µm or equivalent L1 column [2] [3].

- Reagents:

- Acetonitrile (ACN), HPLC grade

- Methanol (MeOH), HPLC grade

- Glacial acetic acid

- Ammonium hydroxide

- Water, HPLC grade

II. Methodology: A Step-by-Step Guide

Step 1: Mobile Phase Preparation

- Mobile Phase A: Prepare an aqueous buffer by diluting ammonium hydroxide with water and adjusting the pH to within the optimized range (e.g., pH 4.7-5.1) using acetic acid [1].

- Mobile Phase B: Acetonitrile [1].

Step 2: Standard and Sample Solution Preparation

- Standard Solution: Prepare at a concentration of 0.01 mg/mL of Amiodarone HCl, spiked with USP-specified impurities D and E [1] [2].

- Sample Solution: Prepare at a concentration of 5 mg/mL of Amiodarone HCl drug substance [1] [2].

- Diluent: Use a solvent compatible with the mobile phase, typically a mixture of water and organic solvent.

Step 3: Chromatographic Conditions The table below details the final instrument parameters. Note that the specific proportions of Mobile Phase B and the exact pH are to be finalized within the established design space [1] [2].

| Parameter | Specification | | :--- | :--- | | Column | Atlantis T3, 4.6 x 150 mm, 5 µm (L1) | | Column Temperature | Set within 25-40 °C (e.g., 30 °C) | | Detection Wavelength | 240 nm | | Injection Volume | As per system suitability (e.g., 10 µL) | | Flow Rate | 1.0 mL/min (typical, to be confirmed) | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | [Initial %] | | | ... | [Gradient] | | | [Run Time] | [Final %] |

Table 2: Detailed chromatographic conditions for the optimized method. Specific gradient parameters should be derived from the design space.

Step 4: System Suitability Testing Before analysis, perform system suitability to ensure the system is adequate. The critical criterion is a resolution NLT (Not Less Than) 3.5 between impurity peaks D and E. Additional criteria for tailing factor and theoretical plates should also be met [1] [2].

Step 5: Analysis and Equivalency Quantitate impurities in the sample solution by comparison against the standard solution. The optimized method has been demonstrated to be equivalent to the USP method [2].

The analytical workflow is summarized in the following diagram:

HPLC Method Operational Workflow

Key Takeaways for Practitioners

- Systematic Development is Key: The QbD approach transforms method development from a one-time event into a science-based, systematic process. By understanding the interaction of CMPs and CMAs, you can create a method that is inherently robust and less prone to failure during transfer or over its lifecycle.

- Focus on the Design Space: The goal is not to find a single "optimal" point but to define a region (design space) where the method consistently meets all criteria. This provides operational flexibility while maintaining quality.

- Leverage Software Tools: Utilizing DoE software (e.g., Fusion AE) is highly recommended for efficiently modeling complex interactions between variables and visualizing the design space, which would be impractical with a one-factor-at-a-time approach.

I hope these detailed notes and protocols are beneficial for your research and development work. Should you require further clarification on any specific step, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Stability-Indicating Assay Methods for Amiodarone Hydrochloride

Introduction and Basic Principles

Stability-indicating assay methods (SIAMs) are essential analytical tools in pharmaceutical development and quality control, designed to accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. For amiodarone hydrochloride, a potent Class III antiarrhythmic agent used for ventricular and supraventricular tachycardia, stability-indicating methods are particularly crucial due to its complex chemical structure and sensitivity to various degradation pathways. These methods must provide selective separation and precise quantification of amiodarone and its related substances to ensure product safety, efficacy, and shelf-life determination throughout the drug lifecycle.

The chemical structure of this compound, characterized by a benzofuran ring with iodine substitutions and a diethylaminoethoxy side chain, renders it susceptible to multiple degradation pathways including hydrolysis, oxidation, and photodegradation. Regulatory guidelines from ICH (International Council for Harmonisation) require that analytical methods demonstrate specificity through forced degradation studies, where drug substances are intentionally stressed under various conditions to validate that the method can adequately separate and quantify degradation products. The fundamental principle of stability-indicating methodology is that the assay should be selective and sensitive enough to detect changes in the active ingredient while resolving it from its degradation products, thus providing reliable data for stability assessment.

Chromatographic Method Development

Comparison of HPLC Methods

The development of stability-indicating methods for this compound has primarily focused on reversed-phase HPLC with UV detection, with several approaches demonstrating effectiveness for different formulations and analytical needs. The table below summarizes key chromatographic conditions from validated methods:

Table 1: Comparison of HPLC Methods for this compound Analysis

| Method Parameter | USP/EP Method [1] | Optimized QbD Method [1] | Alternative Stability Method [2] | Table Formulation Method [3] |

|---|---|---|---|---|

| Column | C8 or C18 | C8 or C18 | C8 | C18 |

| Mobile Phase | Ammonium acetate/ACN | pH-adjusted buffer-MeOH-ACN | Water-MeOH-Acetic acid (pH 5.8) | Acetate buffer-MeOH-ACN |

| pH | ~5.0 | 4.7-5.1 | 5.8 | 4.9 |

| Detection | UV 240 nm | UV 240 nm | UV 240 nm | UV 240 nm |

| Flow Rate | Not specified | 1 mL/min | 1 mL/min | 1 mL/min |

| Elution | Gradient | Isocratic/Gradient | Isocratic | Isocratic |

| Key Advantage | Pharmacopeial standard | Robust to column variability | Resolves 5 process impurities | Suitable for tablet formulations |

System Suitability and QbD Approach

System suitability criteria are critical for ensuring method reliability and have been enhanced through Quality by Design (QbD) principles. The optimized QbD method addresses limitations observed in the USP method, particularly regarding retention time variability and insufficient resolution between critical impurity pairs [1]. The QbD approach employed design of experiments (DoE) to model the design space, evaluating mobile phase pH (4.7-5.1), organic composition (60-80%), and column temperature (25-40°C) to identify optimal conditions that minimize variability while maintaining robust separations.

The following workflow illustrates the QbD-based method development process:

For system suitability, the following parameters must be met before sample analysis:

- Resolution: NLT (not less than) 3.0 between amiodarone and closest eluting impurity [2] [1]

- Theoretical plates: NLT 2000 for amiodarone peak

- Tailing factor: NMT (not more than) 2.0 for amiodarone peak

- Relative standard deviation: NMT 2.0% for peak area from six replicate injections

Forced Degradation Studies Protocol

Experimental Design

Forced degradation studies are conducted to validate method specificity and demonstrate the stability-indicating capability of the method. These studies involve intentional degradation of this compound under various stress conditions to produce samples containing degradation products, which are then analyzed to confirm separation from the main peak.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Conditions | Duration | Acceptance Criteria | Major Degradation Products |

|---|---|---|---|---|

| Acidic Hydrolysis | 3M HCl at 60°C [4] | 72 hours [4] | Significant degradation (10-30%) | Desethyl amiodarone and other related substances |

| Alkaline Hydrolysis | 3M NaOH at room temperature [4] | 3 hours [4] | Significant degradation (10-30%) | Multiple degradation peaks |

| Oxidative Degradation | 3% H₂O₂ at room temperature [4] | 170 hours [4] | Significant degradation (10-30%) | Oxidized benzofuran derivatives |

| Thermal Degradation | 60°C in solid state or solution [4] | 25 minutes (solution) [4] | Mild to moderate degradation (5-15%) | Varied based on matrix |

| Photolytic Degradation | Sunlamp irradiation [4] | 50 hours [4] | Mild degradation (5-10%) | Deiodinated compounds |

Degradation Workflow

The experimental workflow for conducting forced degradation studies follows a systematic approach as illustrated below:

Sample Preparation and Analysis

For forced degradation studies, prepare a stock solution of this compound at approximately 1 mg/mL in diluent (water-acetonitrile 1:1). Subject aliquots of this solution to various stress conditions as outlined in Table 2. Include unstressed controls with each experiment. After stress exposure, neutralize the solutions (for acid and base stresses) and dilute to appropriate concentration (typically 200 µg/mL) using mobile phase or diluent [4]. Analyze all samples including controls using the chromatographic conditions described in Section 2.1.

Specificity acceptance criteria require that:

- The amiodarone peak is baseline resolved (resolution ≥3.0) from all degradation products

- The peak purity of amiodarone, assessed by photodiode array detection, meets acceptance criteria (purity angle < purity threshold)

- Mass balance is between 98-102% to account for all degradation products

Method Validation Protocols

Validation Parameters and Acceptance Criteria

Once method development and forced degradation studies are completed, the method must be rigorously validated according to ICH guidelines to demonstrate it is suitable for its intended purpose. The table below summarizes the key validation parameters and typical acceptance criteria for this compound stability-indicating methods:

Table 3: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Experimental Protocol | Acceptance Criteria | Reference Method |

|---|---|---|---|

| Specificity | Forced degradation studies; resolution from impurities | Resolution ≥3.0 between all peaks; peak purity match | [2] [3] |

| Linearity | 5-7 concentrations from 75-1000 µg/mL [4] | Correlation coefficient R² ≥0.999 | [5] [4] |

| Accuracy (Recovery) | Spiked samples at 50%, 100%, 150% of target concentration | Recovery 98-102% for API; 90-110% for impurities | [2] |

| Precision | Six independent sample preparations | RSD ≤2.0% for assay; ≤10% for impurities | [2] |

| Robustness | Deliberate variations in pH, temperature, mobile phase | System suitability met despite variations | [1] |

| Solution Stability | Analysis over time at room temperature and refrigerated | No significant change in 24-48 hours | [6] |

| Detection Limit (LOD) | Signal-to-noise ratio 3:1 | Established for each impurity | [2] |

| Quantitation Limit (LOQ) | Signal-to-noise ratio 10:1 | Established for each impurity | [2] |

Detailed Validation Procedures

4.2.1 Linearity and Range Prepare stock solution of this compound reference standard at 1 mg/mL. Dilute to appropriate concentrations covering the range from 75-1000 µg/mL [4]. Inject each concentration in triplicate and plot average peak area against concentration. Calculate correlation coefficient, y-intercept, and slope using linear regression analysis. The method demonstrates linearity with correlation coefficient of 0.9999 as reported in literature [5].

4.2.2 Precision Studies

- System Precision: Inject six replicate preparations of standard solution at 100% concentration; RSD should be NMT 2.0%

- Method Precision: Prepare six independent sample preparations from homogeneous bulk; analyze using the validated method

- Intermediate Precision: Perform method precision studies on different days, with different analysts, and different instruments; compare results

4.2.3 Accuracy Studies Spike placebo with known quantities of this compound at 50%, 100%, and 150% of target concentration. Prepare three sets at each level and analyze. Calculate percent recovery for each level and overall average recovery. For impurity recovery, spike with known impurities at LOQ, 100%, and 150% of specification level [2].

4.2.4 Robustness Testing Deliberately vary chromatographic parameters within small ranges:

- pH ±0.2 units

- Organic composition ±5%

- Column temperature ±5°C

- Flow rate ±0.1 mL/min Evaluate impact on system suitability parameters to define method operable ranges [1].

Applications and Case Studies

Stability Testing Protocols

Stability-indicating methods for this compound are essential for formal stability studies conducted to establish shelf life and storage conditions. The method has been successfully applied to various pharmaceutical forms including tablets, injections, and compounded preparations [3] [4] [6]. For long-term stability studies, samples are stored at 25°C/60% RH and analyzed at predetermined time points (0, 3, 6, 9, 12, 18, 24, 36 months). For accelerated studies, conditions of 40°C/75% RH are used with testing at 0, 3, and 6 months.

Recent studies have demonstrated the application of these methods to specialized formulations:

- Compounded oral suspensions of 20 mg/mL this compound in SyrSpend SF PH4 maintained stability for 90 days when stored in amber glass bottles at room temperature [4]

- Low-dose capsules (5 mg, 20 mg, 50 mg) showed varying stability depending on excipient selection, with microcrystalline cellulose formulations demonstrating BUDs (beyond-use dates) of 1 month, 6 months, and 1 year respectively [4]

- Injectable formulations diluted in various solutions (0.9% sodium chloride, lactated Ringer's, glucose solutions) showed stable content for 8 hours at room temperature without light protection [6]

Analysis of Compendial Methods and Improvements

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) methods for this compound, while standardized, present certain limitations including retention time variability and insufficient resolution between impurities A and D in some cases [1]. The QbD-optimized method addresses these limitations through:

- Mobile phase pH optimization to 4.7-5.1 range

- Adjustment of organic modifier ratios to improve separation

- Temperature control to enhance reproducibility

This optimized method has demonstrated equivalent performance to the USP method while providing enhanced robustness and reduced column lot-to-lot variability [1]. The method has been successfully validated for the determination of amiodarone and its related substances in both drug substance and drug product, making it suitable for routine quality control and stability studies [2].

Conclusion

Stability-indicating assay methods for this compound are essential tools in pharmaceutical development and quality assurance. The HPLC methods described in these application notes provide specific, accurate, and precise determination of amiodarone and its related substances, with demonstrated stability-indicating capabilities through forced degradation studies. The QbD approach to method development offers enhanced robustness and reliability compared to traditional methods, addressing limitations observed in compendial procedures.

When properly validated according to ICH guidelines, these methods ensure the identity, potency, purity, and quality of this compound throughout its shelf life. The methodologies outlined can be adapted for various pharmaceutical forms including tablets, injections, and compounded preparations, providing comprehensive analytical solutions for researchers, scientists, and drug development professionals working with this important antiarrhythmic agent.

References

- 1. Quality by design (QbD) based development and validation ... [sciencedirect.com]

- 2. Validation of a Stability Indicating LC Method for ... [link.springer.com]

- 3. [PDF] Stability-indicating HPLC method for determination of ... [semanticscholar.org]

- 4. Example of Low-Dose Amiodarone Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) Method Development of stability HPLC indicating for... method [academia.edu]

- 6. Stability study of common vasoactive drugs diluted in five ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Solid Lipid Nanoparticles for Amiodarone Hydrochloride Delivery

Introduction and Rationale

Amiodarone hydrochloride is a potent Class III antiarrhythmic agent used for treating severe rhythm disturbances including ventricular arrhythmias and atrial fibrillation. Despite its recognized clinical efficacy, amiodarone faces significant limitations due to its poor aqueous solubility (0.2-0.7 mg/mL) and variable gastrointestinal absorption, resulting in unpredictable bioavailability and substantial off-target accumulation that causes serious adverse effects including thyroid dysfunction, liver toxicity, and pulmonary complications. [1] The Biopharmaceutical Classification System (BCS) Class II properties of amiodarone (low solubility, high permeability) make it an ideal candidate for advanced drug delivery systems that can enhance its solubility, control its release, and improve its tissue-specific targeting. [1] [2]

Solid lipid nanoparticles (SLNs) represent a colloidal drug carrier system composed of physiological lipids that remain solid at both room and body temperature. These systems offer multiple advantages for amiodarone delivery, including enhanced drug solubility, protection from degradation, controlled release properties, and potential for reduced systemic toxicity. The solid matrix of SLNs provides superior stability compared to other colloidal carriers while allowing for improved drug targeting and increased bioavailability. [3] [1] Recent studies have demonstrated that SLNs can significantly alter the pharmacokinetic parameters and biodistribution patterns of amiodarone, potentially mitigating its characteristic off-target accumulation while maintaining therapeutic efficacy. [2]

Formulation Composition and Design

Lipid and Surfactant Selection

The formulation of amiodarone-loaded SLNs requires careful selection of lipid components and stabilizing surfactants to achieve optimal drug loading, stability, and release characteristics. Based on comprehensive screening studies, specific excipients have demonstrated particular effectiveness for amiodarone encapsulation. [1] [4]

Table 1: Lipid Components for Amiodarone SLN Formulations

| Lipid Category | Specific Lipids | Concentration Range | Functionality | Key Characteristics |

|---|---|---|---|---|

| Primary Lipids | Compritol 888 ATO | 5% (w/w) | Lipid matrix | Glyceryl behenate mixture (12-18% monobehenate, 52-54% dibehenate, 28-32% tribehenate) |

| Witepsol W 35 | 2.3% (w/w) | Lipid matrix | Hydrogenated vegetable oil, low melting point | |

| Co-lipids | Glyceryl monostearate (GMS) | 0.25% (w/w) | Stabilizer | Improces particle stability and drug loading |

| Soy lecithin | 0.17% (w/w) | Stabilizer | Natural phospholipid, enhances biocompatibility |

Table 2: Surfactant Systems for Amiodarone SLN Formulations

| Surfactant Category | Specific Surfactants | Concentration Range | Functionality | Key Characteristics |

|---|---|---|---|---|

| Non-ionic | Transcutol P | 2% (w/w) | Surfactant/Permeation enhancer | Dual function as surfactant and solubility enhancer |

| Poloxamer 188 | 0.05-0.5% (w/w) | Stabilizer | PEG-based block copolymer, prevents aggregation | |

| Solutol HS15 | 1-2% (w/w) | Stabilizer | PEG-660 hydroxystearate, suitable for injectable formulations | |

| Ionic | Sodium lauryl sulfate (SLS) | 0.02% (w/w) | Stabilizer | Anionic surfactant, provides electrostatic stabilization |

| Tween 80 | 0.1-0.5% (w/w) | Stabilizer | Polysorbate non-ionic surfactant |

Critical Quality Attributes of Optimized Formulations

Table 3: Characterization of Optimized Amiodarone SLN Formulations

| Formulation Code | Particle Size (nm) | Polydispersity Index | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |

|---|---|---|---|---|---|

| P5 [1] | ~74-200 | <0.3 | <-25 | 97.58 ± 2.5 | 14.81 ± 0.8 |

| Liposomal Form [2] | 100-200 | <0.3 | ~-30 | >90 | ~5-10 |

| PEG-SLN [2] | 100-200 | <0.3 | ~-20 | >90 | ~5-10 |

Preparation Methods and Experimental Protocols

Hot Homogenization Method Followed by Ultrasonication

The hot homogenization technique is the most widely employed and reliable method for preparing amiodarone-loaded SLNs. This method involves several critical steps that must be carefully controlled to ensure reproducible formation of nanoparticles with desired characteristics. [1] [4]

Step-by-Step Protocol:

Lipid Phase Preparation:

- Accurately weigh 230 mg Witepsol, 25 mg GMS, and 17 mg lecithin into a clean glass vial.

- Heat the mixture to 70-75°C using a water bath until complete melting occurs.

- Add 50 mg this compound to the melted lipid phase and stir until completely dissolved. Maintain temperature at 70-75°C throughout. [4]

Aqueous Phase Preparation:

- Dissolve 0.02% SLS and 0.05% poloxamer in purified water.

- Heat the aqueous phase to the same temperature as the lipid phase (70-75°C) to prevent premature solidification during emulsification.

Hot Emulsification:

- Add the aqueous phase to the lipid phase while maintaining temperature.

- Pre-homogenize using a high-shear homogenizer (e.g., Heidolph Silent Crusher M) at 15,000 rpm for 10 minutes.

- Ensure complete emulsification by visually inspecting for uniformity.

Ultrasonication:

- Transfer the pre-emulsion to a suitable container for probe sonication.

- Sonicate using a 65% amplitude for 4 minutes (e.g., Bandelin sonicator).

- Use pulse mode (e.g., 5 seconds on, 2 seconds off) to prevent overheating.

Solidification Process:

- Cool the nanoemulsion to room temperature with continuous magnetic stirring at 300 rpm for 1 hour to allow lipid recrystallization.

- Store the final SLN dispersion at 4°C for future characterization and use. [4]

Surfactant Optimization Strategy

The optimal surfactant concentration is critical for forming stable SLNs without micelle formation. A theoretical estimation approach can guide formulation development:

Theoretical Surface Coverage Calculation:

[ \text{Required Surfactant} = \frac{6 \times \text{Volume of Lipid Phase}}{\text{Particle Diameter}} \times \text{Surface Area per Surfactant Molecule} ]

This equation estimates the surfactant concentration needed to adequately cover the lipid surface while avoiding excess micelle formation. Experimental verification through Box-Behnken design has confirmed the validity of this approach for amiodarone SLNs. [4]

Characterization Protocols

Comprehensive SLN Characterization Workflow

Particle Size and Surface Characterization

Particle Size Distribution:

Zeta Potential Measurement:

- Instrument: Laser Doppler electrophoresis

- Protocol: Dilute samples with 1 mM NaCl, measure in folded capillary cell at 25°C

- Acceptance Criteria: |ζ| > 25 mV indicates good physical stability [5]

Drug Encapsulation and Loading Efficiency

- Ultracentrifugation Method:

- Centrifuge SLN dispersion at 40,000 rpm for 60 minutes at 4°C

- Collect supernatant and analyze drug content using validated HPLC method

- Calculation Formulas:

- Entrapment Efficiency (%) = (Total drug - Free drug) / Total drug × 100

- Drug Loading (%) = (Weight of drug in SLN) / (Total weight of SLN) × 100 [4]

In Vitro Release Studies

- Dialysis Method:

- Place 2 mL SLN dispersion in dialysis membrane (MWCO 12-14 kDa)

- Immerse in 200 mL phosphate buffer (pH 7.4) containing 0.5% SLS to maintain sink conditions

- Maintain at 37°C with continuous stirring at 50 rpm

- Withdraw samples at predetermined intervals (0.5, 1, 2, 4, 8, 12, 24, 48 h) and analyze drug content

- Compare release profile with amiodarone solution control [1] [2]

In Vitro and In Vivo Performance

Drug Release Kinetics and Pharmacokinetics

Table 4: In Vivo Pharmacokinetic Parameters of Amiodarone from Different Formulations [2]

| Formulation | AUC (μg·h/mL) | Cmax (ng/mL) | t½ (h) | Vd (L/kg) | Heart-to-Liver Ratio |

|---|---|---|---|---|---|

| Drug Solution | Baseline | Baseline | Baseline | Baseline | 0.28 |

| SLN Formulation | 2.6× higher | 58× higher | Increased | Reduced | 0.41 |

| PEG-SLN | Similar to SLN | Similar to SLN | Prolonged | Reduced | 0.45 |

| Liposomal Form | 22.5× higher | 916× higher | Significantly prolonged | Significantly reduced | 0.25 |

| Nanoemulsion | 2.46× higher | 26× higher | Moderately increased | Reduced | 0.38 |

Amiodarone-loaded SLNs demonstrate sustained release properties in vitro, with significantly reduced burst effect compared to other nanoparticulate systems. The release kinetics typically follow the Korsmeyer-Peppas model, indicating a combination of diffusion and erosion mechanisms. The solid lipid matrix provides a barrier to rapid drug release, allowing for controlled release over extended periods. [6]

Biodistribution and Tissue Targeting

SLN formulations significantly alter the biodistribution pattern of amiodarone, potentially reducing its characteristic accumulation in off-target tissues. Studies in rat models have demonstrated:

- Enhanced Heart Targeting: SLN formulations increase the heart-to-liver ratio from 0.28 (drug solution) to 0.41, indicating improved selective delivery to the target tissue. [2]

- Reduced Off-Target Accumulation: The modified distribution pattern may potentially reduce the incidence of extra-cardiac adverse effects, particularly liver and thyroid toxicity. [2]

- PEGylation Benefits: PEG-SLNs show further improvement in heart-to-liver ratio (0.45) due to prolonged circulation and reduced MPS uptake. [2]

Troubleshooting and Best Practices

Common Formulation Challenges and Solutions

Table 5: Troubleshooting Guide for Amiodarone SLN Preparation

| Problem | Potential Causes | Solutions |

|---|---|---|

| Large Particle Size | Inadequate homogenization/sonication | Increase homogenization time/pressure; Optimize surfactant combination |

| Insufficient surfactant coverage | Increase surfactant concentration within CMC limits; Use surfactant blends | |

| Low Encapsulation Efficiency | Drug partitioning into aqueous phase during preparation | Use cold homogenization; Increase lipid concentration; Modify lipid composition |

| Drug expulsion during storage | Use less perfect lipids; Add liquid lipids to create NLC | |

| Physical Instability | Inadequate zeta potential | Optimize surfactant combination; Consider ionic surfactants |

| Polymorphic transitions | Use emulsifiers that inhibit crystal growth; Controlled crystallization | |

| Rapid Drug Release | Drug enrichment on particle surface | Modify cooling rate during preparation; Optimize drug:lipid ratio |

| Poor lipid solidification | Ensure proper cooling conditions; Consider different lipid matrix |

Critical Process Parameters and Optimization

- Homogenization Efficiency: The speed and duration of homogenization significantly impact particle size distribution. Optimal results typically require 10-15 minutes at 15,000 rpm. [4]

- Temperature Control: Maintaining the temperature 5-10°C above the lipid melting point throughout emulsification is crucial for uniform particle formation.

- Cooling Rate: Controlled cooling at room temperature with continuous stirring promotes proper lipid crystallization and prevents drug expulsion.

- Sterilization Considerations: For parenteral formulations, terminal sterilization methods must be carefully selected to preserve SLN integrity. [6]

Conclusion

Solid lipid nanoparticles represent a promising strategy for improving the delivery of this compound by addressing its fundamental limitations of poor solubility, unpredictable absorption, and off-target toxicity. The protocols outlined in this document provide researchers with comprehensive methodologies for formulating, optimizing, and characterizing amiodarone-loaded SLNs with desired characteristics for enhanced therapeutic outcomes.

The quality by design (QbD) approach to formulation development, incorporating systematic optimization of critical process parameters and material attributes, enables the reproducible production of SLNs with target product profiles suitable for various administration routes. Further research is warranted to explore scale-up possibilities, long-term stability, and clinical translation of these promising drug delivery systems for cardiovascular therapeutics.

References

- 1. Development of Solid Lipid Nanoparticles for Controlled ... [pmc.ncbi.nlm.nih.gov]

- 2. How do lipid-based drug delivery systems affect the ... [pmc.ncbi.nlm.nih.gov]

- 3. Solid Lipid Nanoparticles as Efficient Drug and Gene ... [pmc.ncbi.nlm.nih.gov]